

BRD73954 In Vivo Formulation and Administration: Application Notes and Protocols

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Compound of Interest

Compound Name: BRD73954

Cat. No.: B15585298

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Introduction

BRD73954 is a potent and selective dual inhibitor of histone deacetylase 6 (HDAC6) and HDAC8, with IC₅₀ values of 3.6 nM and 120 nM, respectively.^{[1][2]} Its selectivity makes it a valuable tool for investigating the specific roles of these HDAC isoforms in various biological processes and as a potential therapeutic agent. This document provides detailed application notes and protocols for the in vivo formulation and administration of **BRD73954**, designed to guide researchers in preclinical studies.

Data Presentation

As there is a lack of published in vivo studies detailing specific dosages and outcomes for **BRD73954**, the following table is provided as a template for researchers to document their experimental parameters and findings.

Parameter	Vehicle Group	BRD73954 - Dose 1	BRD73954 - Dose 2	BRD73954 - Dose 3
Animal Model	e.g., C57BL/6 mice	e.g., C57BL/6 mice	e.g., C57BL/6 mice	e.g., C57BL/6 mice
Dose (mg/kg)	0			
Formulation	e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Administration Route	e.g., Intraperitoneal (i.p.)	e.g., Intraperitoneal (i.p.)	e.g., Intraperitoneal (i.p.)	e.g., Intraperitoneal (i.p.)
Dosing Frequency	e.g., Once daily	e.g., Once daily	e.g., Once daily	e.g., Once daily
Treatment Duration	e.g., 14 days	e.g., 14 days	e.g., 14 days	e.g., 14 days
Observed Outcomes				
Tumor Volume (mm ³)				
Body Weight Change (%)				
Biomarker Levels				
Other				

Experimental Protocols

Note: The following protocols are based on common formulation strategies for poorly soluble compounds intended for in vivo use. It is crucial to perform small-scale formulation trials to

ensure the stability and suitability of the chosen formulation for your specific experimental needs.

Protocol 1: Parenteral Administration Formulation (Clear Solution)

This formulation is suitable for intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.) injection.

Materials:

- **BRD73954** powder
- Dimethyl sulfoxide (DMSO), sterile
- PEG300 (Polyethylene glycol 300), sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile
- Sterile conical tubes
- Vortex mixer
- Warming bath or sonicator (optional)

Procedure:

- Prepare a stock solution of **BRD73954** in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of **BRD73954** in 1 mL of DMSO. Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
- Prepare the vehicle solution. In a sterile conical tube, add the solvents sequentially. For a 1 mL final volume, the composition is as follows:
 - 10% DMSO

- 40% PEG300
- 5% Tween-80
- 45% Saline
- To prepare a 2.5 mg/mL working solution as an example: a. In a sterile tube, add 400 μ L of PEG300. b. Add 100 μ L of the 25 mg/mL **BRD73954** stock solution in DMSO and mix thoroughly by vortexing. c. Add 50 μ L of Tween-80 and mix until the solution is homogeneous. d. Add 450 μ L of saline to bring the final volume to 1 mL. Vortex thoroughly.
- Inspect the final solution. The solution should be clear and free of precipitation. If precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound.
- Administration. Administer the freshly prepared solution to the animals via the chosen parenteral route.

Protocol 2: Oral Administration Formulation (Homogeneous Suspension)

This formulation is suitable for oral gavage.

Materials:

- **BRD73954** powder
- Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% in sterile water)
- Sterile tubes or vials
- Mortar and pestle or homogenizer
- Vortex mixer

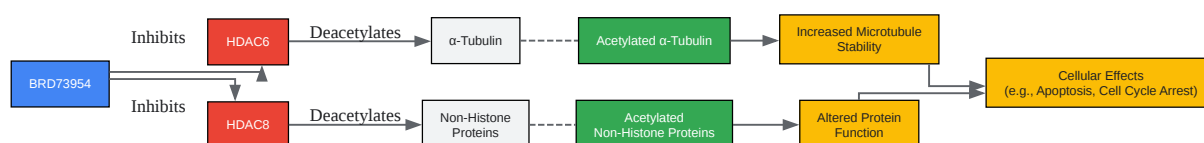
Procedure:

- Weigh the required amount of **BRD73954**.

- Prepare the CMC-Na solution. Dissolve the appropriate amount of CMC-Na in sterile water to achieve the desired concentration (e.g., 0.5 g of CMC-Na in 100 mL of water for a 0.5% solution). Stir until fully dissolved.
- Prepare the suspension. a. Triturate the **BRD73954** powder with a small amount of the CMC-Na solution to form a smooth paste. b. Gradually add the remaining volume of the CMC-Na solution while continuously mixing to obtain a homogeneous suspension. For example, to prepare a 5 mg/mL suspension, add 5 mg of **BRD73954** to 1 mL of the CMC-Na solution.^[2] c. Use a vortex mixer or homogenizer to ensure uniform particle distribution.
- Administration. Administer the freshly prepared suspension to the animals via oral gavage. Ensure the suspension is well-mixed immediately before each administration.

Mandatory Visualizations

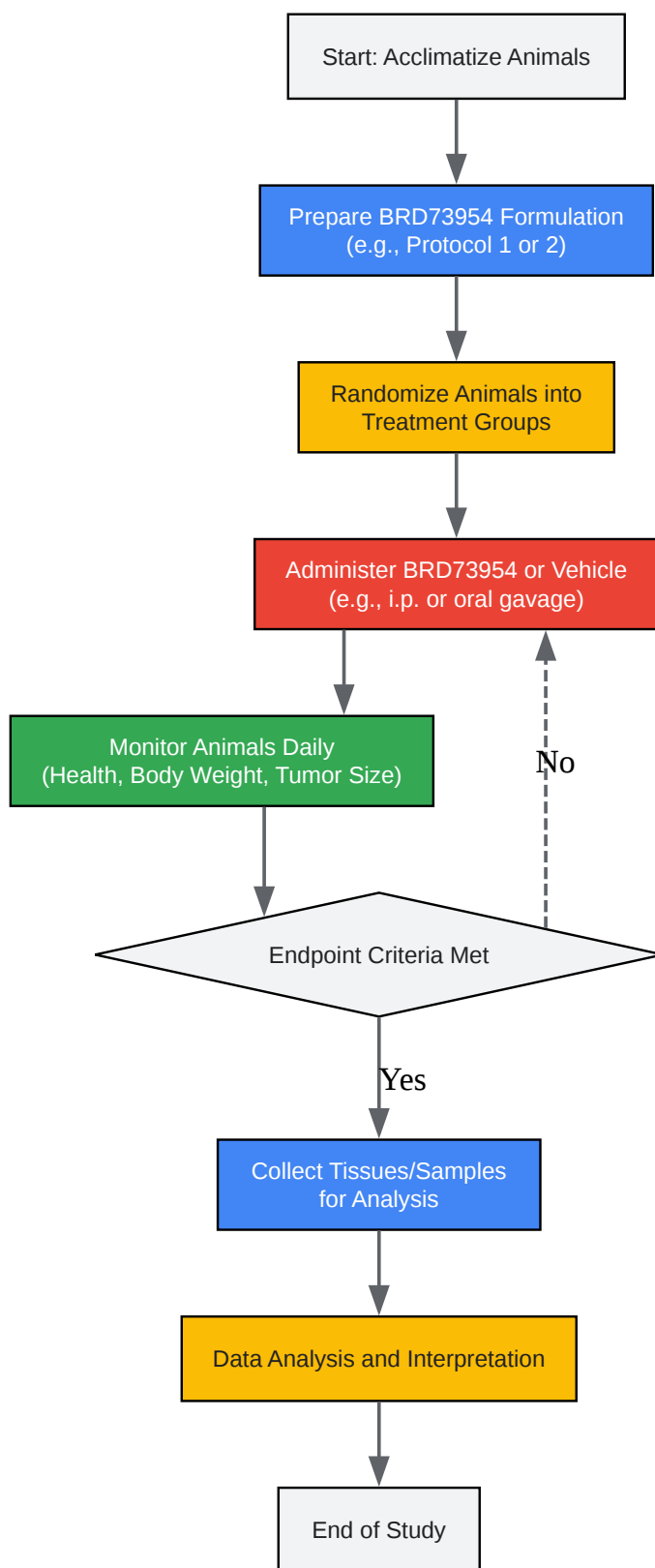
Signaling Pathway of BRD73954



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Caption: Mechanism of action of **BRD73954** as a dual HDAC6/8 inhibitor.

Experimental Workflow for In Vivo Administration



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Caption: General experimental workflow for in vivo studies with **BRD73954**.

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References

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